2-Ethylsulfanyl-5-nitrobenzooxazole
Description
2-Ethylsulfanyl-5-nitrobenzooxazole is a benzoxazole derivative characterized by a nitro (-NO₂) substituent at position 5 and an ethylsulfanyl (-SCH₂CH₃) group at position 2 of the fused benzoxazole ring. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The ethylsulfanyl moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability.
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3S/c1-2-15-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 |
InChI Key |
FRUONTASXOVPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Ethylsulfanyl-5-nitrobenzooxazole with structurally or functionally related benzoxazole and heterocyclic derivatives discussed in the literature.
Table 1: Structural and Functional Comparison
Key Comparative Analysis:
Structural Features: this compound lacks the tetrazole or thiazolidinone moieties present in compounds like 3 or 11/12. Its nitro and ethylsulfanyl groups contrast with the tetrazole-amino and thiazolidinone functionalities, which are known to enhance hydrogen-bonding and target interactions .
Pharmacological Activities: Compound 3 exhibits broad-spectrum antibacterial and anti-inflammatory activities due to the tetrazole ring, which is associated with nitrogen-rich heterocyclic bioactivity . Thiazolidinone derivatives (11,12) show enhanced anti-inflammatory properties attributed to the thiazolidinone ring’s ability to modulate enzymatic pathways (e.g., COX inhibition) . The absence of this moiety in this compound suggests divergent mechanisms of action.
Synthetic Complexity: The synthesis of Compound 3 involves multi-step reactions, including azide cycloaddition and esterification .
Electronic Effects :
- The nitro group in this compound creates a strong electron-deficient aromatic system, which may increase susceptibility to nucleophilic attack or redox interactions. This contrasts with the electron-rich tetrazole ring in Compound 3 , which participates in dipole-dipole interactions with biological targets .
Research Implications and Limitations
While the evidence highlights the pharmacological versatility of benzoxazole hybrids, direct data on this compound remain scarce. Future studies should prioritize:
- Comparative bioactivity assays against pathogens or cancer cell lines.
- Computational modeling to predict binding affinities relative to tetrazole or thiazolidinone analogs.
- Synthetic optimization to improve yield and purity.
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